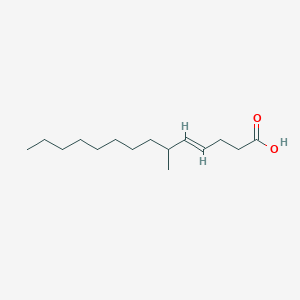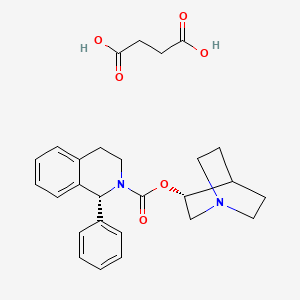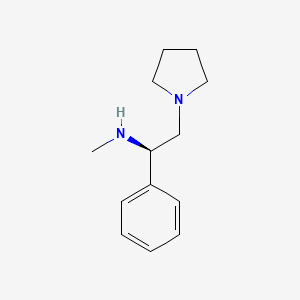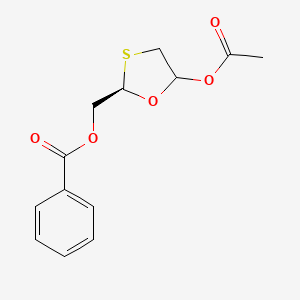
(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to “(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate” often involves oxidative coupling reactions and other synthesis techniques that lead to complex heterocyclic compounds. For instance, the synthesis of 5H-benzo[a]phenothiazin-5-ones from naphth[2,1-d]1,3-oxathiol-2-ones showcases a method that might relate to or inspire the synthesis of the target compound (Mann et al., 1981). Additionally, methy 1,3-oxathiolane and 2-propyl 1,3-oxathiolane were synthesized via a reaction of mercaptoethanol with acetaldehyde or butyraldehyde, presenting a similar synthesis approach that could be relevant (Ying, 2001).
Molecular Structure Analysis
The detailed molecular structure of compounds like “(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate” is crucial for understanding their chemical behavior and reactivity. The synthesis and crystal structure analysis of related compounds provide insights into the configuration of carbon atoms and the orientation of functional groups which are essential for predicting the compound's reactivity and interaction with other molecules (Li et al., 2001).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds often involve transformations under specific conditions, leading to various products. For example, the reaction of 2-acetoxy-5-nitro-2,5-dihydro-2-furylmethylene diacetate under specific conditions showcases the type of chemical behavior that might be observed in our target compound (Greene & Lewis, 1978).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding how this compound behaves in different environments. Studies on similar compounds, focusing on crystalline structure and solvent interactions, can provide valuable information relevant to “(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate” (Li et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and susceptibility to hydrolysis or oxidation, are fundamental aspects that determine the compound's applications and handling requirements. Research on similar compounds provides insights into potential reactivity patterns and stability considerations (Mann et al., 1981; Ying, 2001).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
1,3-oxathiolane nucleoside analogs, which share a structural similarity with the specified compound, have been investigated for their potential anti-viral and anti-neoplastic applications. For instance, the synthesis and biological evaluation of these analogs have shown a notable role in chemotherapy, although specific derivatives synthesized in one study were found to be inactive against certain viruses like HCV, vaccinia, and HIV (Bera et al., 2004).
Enzymatic Kinetic Resolution
The enzymatic resolution of 1,3-dioxolan-4-one and 1,3-oxathiolan-5-one derivatives has demonstrated a broad application for producing enantiopure compounds. This process is crucial for the synthesis of nucleoside reverse transcriptase inhibitors like Amdoxovir, highlighting the importance of 1,3-oxathiolane derivatives in medicinal chemistry (Popp et al., 2004).
Antioxidant Activity Evaluation
Ketone derivatives of gallic hydrazide derived Schiff bases have been synthesized and evaluated for their in vitro antioxidant activity, showcasing the potential of 1,3-oxathiolane derivatives in contributing to the development of new antioxidant agents (Dighade & Parikh, 2017).
Larvicidal Activity
Compounds derived from or structurally related to 1,3-oxathiolane have been tested for larvicidal activity against Aedes aegypti, a mosquito species known for transmitting diseases like dengue fever, Zika virus, and chikungunya. The findings indicate that these compounds could be valuable for developing new insecticidal agents (Moreira et al., 2016).
Antimicrobial and Anticancer Activity
Oxathiolone fused chalcones have been synthesized and assessed for their cytotoxic, antibacterial, antifungal, and tuberculostatic activities. This research underscores the potential of 1,3-oxathiolane derivatives in discovering new therapeutic agents (Konieczny et al., 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[(2R)-5-acetyloxy-1,3-oxathiolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11?,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWDXBQHMZOSFT-PIJUOVFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)

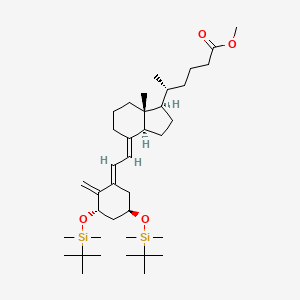
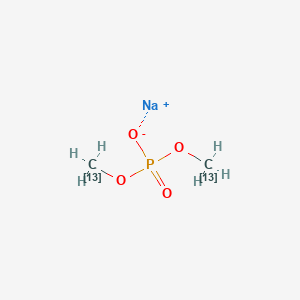
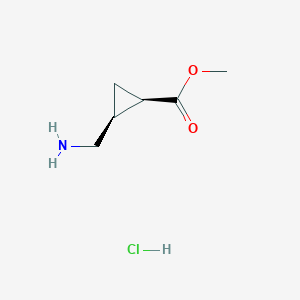
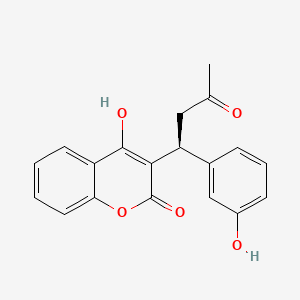

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)
